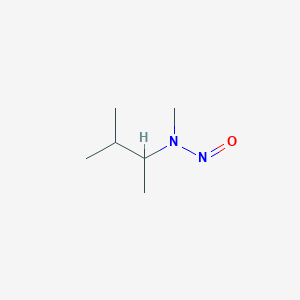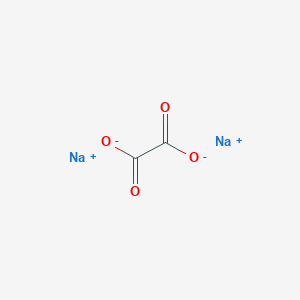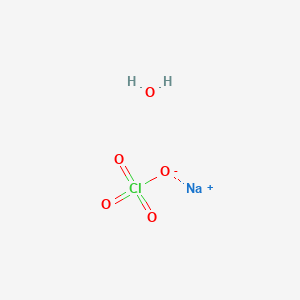
Gallium
Overview
Description
Gallium is a chemical element with the symbol Ga and atomic number 31. It is a soft, silvery metal that is part of Group 13 (IIIa, or boron group) of the periodic table. This compound was discovered in 1875 by French chemist Paul-Émile Lecoq de Boisbaudran, who identified its principal spectral lines while examining material separated from zinc blende . This compound is unique for its low melting point of about 30°C (86°F), which allows it to liquefy just above room temperature . It does not occur freely in nature but is extracted as a by-product from zinc blende, iron pyrites, bauxite, and germanite .
Mechanism of Action
Target of Action
Gallium, a group IIIA metal, is known to interact with various biological targets. It is particularly known for its ability to disrupt bacterial iron metabolism . This compound can substitute for iron when taken up by bacteria , thereby interfering with the activity of iron-dependent bacterial enzymes . In addition, this compound has been found to concentrate in certain viable primary and metastatic tumors and focal sites of inflammation .
Mode of Action
This compound’s mode of action is largely attributed to its ability to mimic iron, an essential nutrient in almost all organisms . By substituting for iron, this compound can inhibit key iron-dependent bacterial enzymes, thereby disrupting bacterial iron metabolism . Furthermore, this compound can increase bacterial sensitivity to oxidants . In the field of cancer therapeutics, this compound compounds have shown potential in disrupting the proliferation of cancer cells .
Biochemical Pathways
This compound’s interaction with iron-dependent enzymes can affect various biochemical pathways. For instance, this compound can inhibit the activity of ribonucleotide reductase, an enzyme that promotes tumor growth . This compound is also known to disrupt the antioxidant glutathione (GSH) system , potentially leading to increased oxidative stress in targeted cells.
Pharmacokinetics
The pharmacokinetics of this compound compounds can vary depending on the specific compound and route of administration. For instance, this compound nitrate, used in clinical medicine, has been reported to concentrate in certain tissues following intravenous injection . The highest tissue concentration of this compound Ga-67, other than tumors and sites of infection, is the renal cortex . After the first day, the maximum concentration shifts to bone and lymph nodes and after the first week, to liver and spleen .
Result of Action
The result of this compound’s action can be seen in its antimicrobial and potential anticancer effects. This compound can inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa . Furthermore, this compound compounds have shown potential in disrupting the proliferation of cancer cells . This compound’s ability to disrupt bacterial iron metabolism and inhibit iron-dependent enzymes can lead to the death of targeted cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability and concentration of this compound in the environment can affect its efficacy. China, a significant consumer and producer of this compound, has applied export controls on this compound, which could potentially influence its global availability and use . Furthermore, the efficiency of this compound recovery from various sources can also impact its action environment .
Biochemical Analysis
Biochemical Properties
Gallium can exert its effects by interfering with the metabolism of iron . Iron plays a crucial role in heme-containing proteins such as hemoglobin, myoglobin, and cytochrome P450. It also plays a necessary role in iron-sulfur (Fe-S) cluster-containing proteins, which are pervasive in nature, catalyzing a wide array of biochemical reactions . This compound can inhibit the activity of these iron-dependent enzymes, thereby disrupting various biochemical processes .
Cellular Effects
This compound has shown to have significant effects on various types of cells. For instance, this compound can inhibit the growth of Pseudomonas aeruginosa, a common pathogen, in human monocyte-derived macrophages . It has also been found to promote apoptosis in cancer cells by activating caspase activity and modulating cyclin to inhibit the cell cycle .
Molecular Mechanism
This compound’s mechanism of action is multi-targeted and complex. It is known to inhibit iron-containing enzymes in bacteria, increasing their sensitivity to oxidants . This compound can also disrupt bacterial iron metabolism, acting as a multi-target antibacterial agent . In cancer cells, this compound can induce apoptosis by interfering with the metabolism of iron, disrupting the function of iron-dependent proteins, and promoting the activation of caspase enzymes .
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For instance, encapsulating this compound in folate- or mannose-conjugated block copolymers can provide sustained this compound release for up to 15 days, significantly inhibiting the growth of Mycobacterium tuberculosis in human monocyte-derived macrophages .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a single dose of this compound tartrate at 30–45 mg Ga/kg intramuscularly or 15 mg Ga/kg intravenously was found to eliminate experimental syphilis in rabbits .
Metabolic Pathways
This compound can interfere with several metabolic pathways due to its ability to mimic iron. For instance, it can disrupt the function of iron-sulfur (Fe-S) cluster-containing proteins, which are involved in a wide array of biochemical reactions .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. In rice seedlings exposed to this compound, the roots were found to be the dominant site for this compound accumulation . This suggests that this compound can be transported across cell membranes and distributed within different tissues.
Subcellular Localization
This compound nanoparticles have been found to co-localize with phagosomes in macrophages, suggesting that this compound may be localized within specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium can be synthesized through various methods, including:
Electrolysis on Mercury Cathode: This method involves the electrolysis of this compound-containing solutions on a mercury cathode.
Cementation: This process involves the precipitation of this compound from its solutions using a more reactive metal.
Liquid Extraction and Sorption: These methods involve the extraction of this compound from its ores using organic solvents or ion-exchange resins.
Industrial Production Methods:
Bayer Process: this compound is primarily obtained as a by-product during the processing of bauxite to produce aluminum.
Zinc Hydrometallurgical Process: this compound is also recovered as a by-product during the processing of zinc ores.
Chemical Reactions Analysis
Gallium undergoes various types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form this compound(III) oxide (Ga₂O₃).
Reduction: this compound(III) oxide can be reduced to this compound metal using hydrogen at high temperatures.
Substitution: this compound reacts with halogens to form this compound halides, such as this compound(III) chloride (GaCl₃).
Amphoteric Reactions: this compound is amphoteric, meaning it can react with both acids and bases.
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions to form this compound(III) oxide.
Hydrogen: Used in reduction reactions to produce this compound metal from this compound(III) oxide.
Halogens: Used in substitution reactions to form this compound halides.
Acids and Bases: Used in amphoteric reactions to form this compound salts and gallates.
Major Products:
This compound(III) Oxide (Ga₂O₃): Formed from the oxidation of this compound.
This compound Metal: Produced from the reduction of this compound(III) oxide.
This compound Halides: Formed from the reaction of this compound with halogens.
This compound Salts and Gallates: Formed from reactions with acids and bases.
Scientific Research Applications
Gallium has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Aluminum (Al)
- Indium (In)
- Thallium (Tl)
Gallium’s unique properties, such as its low melting point and ability to mimic iron, make it a valuable element in various scientific and industrial applications.
Properties
IUPAC Name |
gallane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDYZQXPPOZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GaH3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064696 | |
| Record name | Gallium trihydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.747 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Gallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13572-93-5, 7440-55-3 | |
| Record name | Gallium hydride (GaH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium trihydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)










